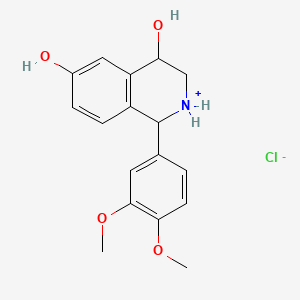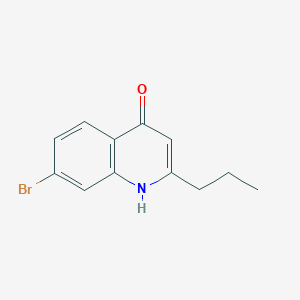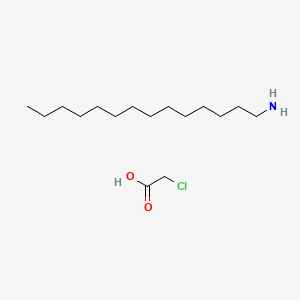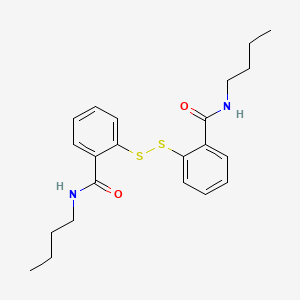
2,2'-Dithiobis(N-butylbenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dithiobis(N-butylbenzamide) is an organic compound with the molecular formula C22H28N2O2S2 It is characterized by the presence of two benzamide groups linked by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-butylbenzamide) typically involves the reaction of N-butylbenzamide with a disulfide compound. One common method is the oxidative coupling of N-butylbenzamide in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(N-butylbenzamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dithiobis(N-butylbenzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the reagents used.
Applications De Recherche Scientifique
2,2’-Dithiobis(N-butylbenzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-Dithiobis(N-butylbenzamide) involves its ability to interact with thiol groups in proteins and other biomolecules. The disulfide bond can undergo redox reactions, leading to the formation or breaking of disulfide bridges in proteins. This can affect the structure and function of proteins, making it useful in various biochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of butyl groups.
2,2’-Dithiobis(N-ethylbenzamide): Similar structure but with ethyl groups instead of butyl groups.
Uniqueness
2,2’-Dithiobis(N-butylbenzamide) is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and interaction with other molecules. This makes it distinct from its methyl and ethyl counterparts and suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
2620-88-4 |
|---|---|
Formule moléculaire |
C22H28N2O2S2 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
N-butyl-2-[[2-(butylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C22H28N2O2S2/c1-3-5-15-23-21(25)17-11-7-9-13-19(17)27-28-20-14-10-8-12-18(20)22(26)24-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3,(H,23,25)(H,24,26) |
Clé InChI |
GXPQTGLOKRVDNN-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


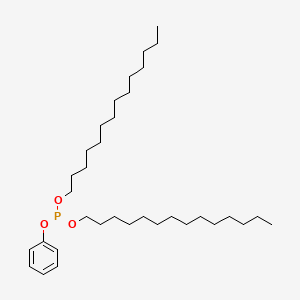

![5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)
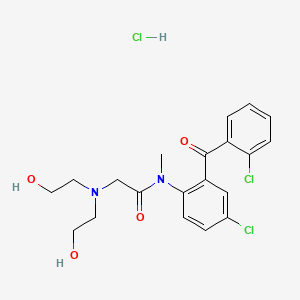
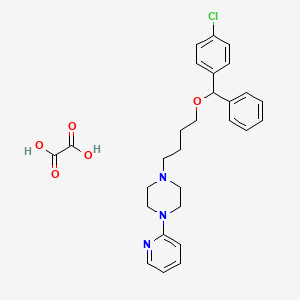
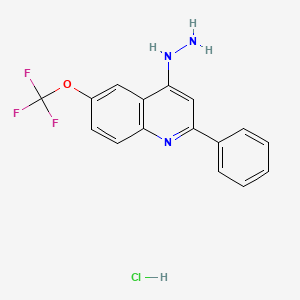
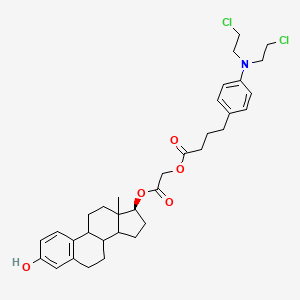
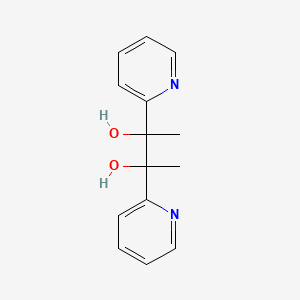
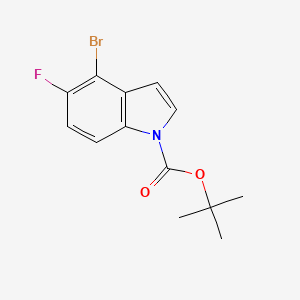
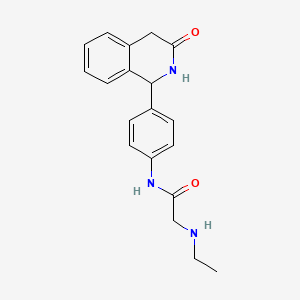
![1-Ethyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B13757268.png)
